Emicerfont - 786701-13-1

Emicerfont

Catalog Number: EVT-267139
CAS Number: 786701-13-1
Molecular Formula: C22H24N6O2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Emicerfont is an aromatic amine and a tertiary amino compound.
Emicerfont has been used in trials studying the diagnostic and treatment of Social Anxiety Disorder and Irritable Bowel Syndrome (IBS).
Overview

Emicerfont, also known as GW876008, is a selective antagonist of the corticotropin-releasing hormone receptor type 1 (CRH-1). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various stress-related disorders. By blocking the CRH-1 receptor, Emicerfont plays a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in conditions such as anxiety, depression, and other stress-related disorders.

Source and Classification

Emicerfont is classified as a small molecule drug. It is derived from a series of compounds developed to target the CRH-1 receptor specifically. The compound has been studied extensively in preclinical models to evaluate its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Emicerfont involves several chemical reactions that build its complex structure. While specific proprietary methods may not be publicly disclosed, the general synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as building blocks.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Cyclization: Intermediate compounds undergo cyclization to form the core structure of Emicerfont.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

These steps are crucial for obtaining a compound with the desired pharmacological properties.

Molecular Structure Analysis

Structure and Data

The molecular formula of Emicerfont is C17_{17}H18_{18}N2_{2}O. Its molecular structure features a complex arrangement that includes:

  • A central aromatic ring system.
  • Multiple functional groups that enhance its binding affinity for the CRH-1 receptor.
  • A specific stereochemistry that is essential for its biological activity.

The three-dimensional conformation of Emicerfont allows it to fit precisely into the binding pocket of the CRH-1 receptor, facilitating effective antagonism.

Chemical Reactions Analysis

Reactions and Technical Details

Emicerfont undergoes various chemical reactions during its synthesis, including:

  1. Aromatic Substitution: This reaction introduces substituents onto the aromatic rings, which is critical for modifying biological activity.
  2. Nucleophilic Attack: Key nucleophilic sites are generated during synthesis to facilitate further functionalization.
  3. Dehydration Reactions: These reactions may be employed to form double bonds or cyclic structures within the molecule.

Understanding these reactions helps in optimizing the synthesis process and improving yield and purity.

Mechanism of Action

Process and Data

Emicerfont exerts its pharmacological effects primarily through antagonism of the CRH-1 receptor. The mechanism involves:

  1. Receptor Binding: Emicerfont binds to the CRH-1 receptor with high affinity, preventing corticotropin-releasing hormone from activating it.
  2. Inhibition of HPA Axis Activation: By blocking this receptor, Emicerfont reduces the downstream effects of stress hormones such as adrenocorticotropic hormone and cortisol.
  3. Therapeutic Effects: This modulation can lead to decreased anxiety-like behaviors and improved mood in preclinical models, suggesting potential benefits in treating stress-related disorders.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Emicerfont exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 270.34 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions has been assessed, indicating it maintains integrity in physiological environments.

These properties are essential for determining formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

Emicerfont has been investigated for various scientific applications, particularly in:

  • Psychiatric Research: Its role in modulating stress responses makes it a candidate for treating anxiety disorders, depression, and post-traumatic stress disorder.
  • Pharmacological Studies: Used as a tool compound to explore the mechanisms underlying HPA axis dysregulation.
  • Preclinical Trials: Evaluated for efficacy in animal models to assess its potential before moving into clinical trials.

The ongoing research into Emicerfont continues to reveal its significance in understanding stress-related pathologies and developing new therapeutic strategies.

Historical Context and Discovery of Emicerfont

Chronological Development of CRF₁ Receptor Antagonists

Corticotropin-releasing factor (CRF), isolated in 1981, coordinates stress responses via two G protein-coupled receptors: CRF₁ and CRF₂. The CRF₁ receptor, widely expressed in stress-responsive brain regions (cortex, amygdala, hippocampus), became a prime therapeutic target for stress-related disorders due to its role in initiating hypothalamic-pituitary-adrenal (HPA) axis activation and behavioral stress responses [5] [10]. Early non-peptide CRF₁ antagonists like antalarmin (1997) and CP-154,526 demonstrated anxiolytic and anti-stress effects in rodent models but exhibited unfavorable pharmacokinetic properties and toxicity in humans [2] [3]. By the mid-2000s, second-generation antagonists with improved drug-like properties emerged, including GlaxoSmithKline’s Emicerfont (GW-876,008), Pfizer’s CP-316,311, and Bristol-Myers Squibb’s Pexacerfont (BMS-562,086) [3] [10]. These compounds shared a common pharmacophore featuring lipophilic heterocyclic cores optimized for blood-brain barrier penetration and receptor selectivity over CRF₂ [2].

Table 1: Evolution of Key CRF₁ Receptor Antagonists

Compound (Code)DeveloperDiscovery EraPrimary Indications TestedOutcome
AntalarminNIH1990sAnxiety, addictionPreclinical toxicity
R121919NeurocrineEarly 2000sDepressionHepatotoxicity in trials
Pexacerfont (BMS-562,086)Bristol-Myers SquibbMid-2000sGeneralized anxiety, IBS, alcoholismPhase II/III failures
Verucerfont (GSK561679)GlaxoSmithKlineMid-2000sPTSD, alcoholismNegative Phase II results
Emicerfont (GW876008)GlaxoSmithKlineMid-2000sIBS, social anxietyPreclinical success; clinical inefficacy

Emergence of Emicerfont in Neuropsychopharmacology Research

Emicerfont emerged from GlaxoSmithKline’s systematic medicinal chemistry program aimed at developing orally bioavailable, brain-penetrant CRF₁ antagonists. Its chemical structure—1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one—optimized binding affinity while reducing off-target interactions [1] [6]. Molecular modeling studies positioned Emicerfont within the transmembrane allosteric site of CRF₁, inhibiting agonist-induced Gαs coupling and cAMP production [5] [10]. With an IC₅₀ of 66 nM against human CRF₁ receptors and >100-fold selectivity over CRF₂, Emicerfont exhibited a favorable profile for CNS applications [6]. It was prioritized for clinical translation based on its ability to suppress CRF-induced behaviors in primates—a key predictive model for human stress responses [1] [3].

Table 2: Molecular and Pharmacological Profile of Emicerfont

PropertySpecificationExperimental Context
Chemical FormulaC₂₂H₂₄N₆O₂PubChem CID: 11671231
Molecular Weight404.474 g/molMass spectrometry
CRF₁ IC₅₀66 nMIn vitro receptor binding assay
CRF₂ Selectivity>100-foldCompetitive binding assays
Solubility≥16.67 mg/mL in DCMPhysicochemical screening
Primary Metabolic PathwaysHepatic (CYP450-mediated)Preclinical ADME studies

Key Milestones in Preclinical Validation

Emicerfont’s preclinical validation established its ability to modulate CRF-driven stress pathways:

  • Behavioral Stress Responses: Oral administration (10 mg/kg) reduced intracerebroventricular CRF-induced forepaw treading in gerbils and defensive postures in marmosets, confirming CNS engagement and anxiolytic-like effects. At 30 mg/kg, it suppressed ultrasonic vocalizations in isolated rat pups—a model of separation distress [1] [6].
  • Neuroendocrine Modulation: Emicerfont inhibited stress-induced ACTH release in rodents, though with less potency than pituitary-preferential antagonists, suggesting preferential blockade of extrahypothalamic CRF₁ receptors [1] [5].
  • Visceral Sensitivity: In rodent models of irritable bowel syndrome (IBS), Emicerfont normalized stress-induced colonic hypermotility and visceral pain by blocking peripheral CRF₁ receptors in the enteric nervous system [4] [8].
  • Alcohol Dependence: Though not advancing to clinical addiction trials, Emicerfont reduced ethanol self-administration in genetically anxious Marchigian Sardinian alcohol-preferring rats, supporting CRF₁’s role in stress-precipitated drinking [3] [7].

Table 3: Key Preclinical Findings for Emicerfont

Model SystemDose/RouteKey OutcomeSignificance
CRF-induced behaviors (gerbil)10 mg/kg oralReduced forepaw treadingConfirmed CNS target engagement
Marmoset defensive behavior10 mg/kg oralAttenuated stress posturesPredictive efficacy for anxiety
Rat pup vocalizations30 mg/kg oralSuppressed separation-induced callsAnti-stress/anxiolytic activity
Colonic motility (rat)10–30 mg/kg oralNormalized stress-induced hypermotilityIBS therapeutic potential
Ethanol self-administration (rat)30 mg/kg oralReduced intake in anxious strainImplication for stress-related addiction

Emicerfont’s progression to human trials reflected confidence in these preclinical datasets. However, its clinical failure underscored the complexity of translating CRF₁ antagonism to heterogeneous human conditions. Unlike rodent models, human depression, IBS, and anxiety disorders involve multifaceted etiologies where CRF₁ overactivity may be one of many contributors [3] [8]. Nevertheless, Emicerfont remains a vital pharmacological tool for dissecting CRF₁-specific signaling in stress pathophysiology.

Properties

CAS Number

786701-13-1

Product Name

Emicerfont

IUPAC Name

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29)

InChI Key

JFHJGXQFESYQGY-UHFFFAOYSA-N

SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O

Solubility

Soluble in DMSO, not in water

Synonyms

GW876008; GW 876008; GW-876008; GW 876008X; GW-876008X; GW876008X; GW-876,008; Emicerfont.

Canonical SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.